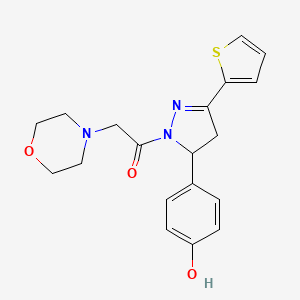

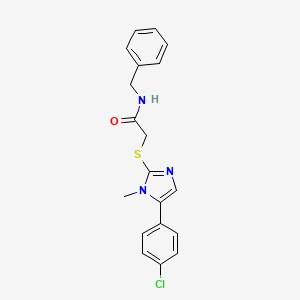

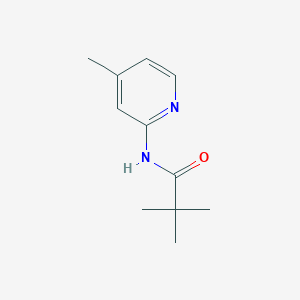

4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPB is a small molecule that has been synthesized in the laboratory and has shown promise in various studies.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex piperidine derivatives, including methods that involve the use of Grignard reagents and various synthetic routes, has been extensively studied. These methods facilitate the creation of structurally diverse compounds with potential applications in drug development and other areas of chemistry. For instance, Calvez, Chiaroni, and Langlois (1998) detailed an enantioselective synthesis approach for creating 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing the potential for producing stereochemically complex molecules for further pharmacological exploration (Calvez, Chiaroni, & Langlois, 1998).

Anticancer Activity

Research into the anticancer properties of benzamide derivatives, which share a similar structural motif with 4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide, has identified compounds with moderate to good activity against various cancer cell lines. Mohan, Sridhar, Laxminarayana, and Chary (2021) synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and evaluated their efficacy, finding some compounds to exhibit promising anticancer properties (Mohan, Sridhar, Laxminarayana, & Chary, 2021).

Photocatalytic Degradation

Investigations into the environmental applications of pyridine-based compounds have demonstrated their potential in the photocatalytic degradation of pollutants. For example, Maillard-Dupuy, Guillard, Courbon, and Pichat (1994) studied the kinetics and products of TiO2 photocatalytic degradation of pyridine, highlighting the efficiency of such processes in water treatment and the broader applicability of pyridine derivatives in environmental remediation efforts (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Luminescent Properties

The development of luminescent materials based on pyridine and benzamide structures has been a focus of research due to their potential applications in optoelectronic devices. Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, and Mishra (2017) synthesized compounds featuring pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties, paving the way for their use in sensing, imaging, and light-emitting applications (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

properties

IUPAC Name |

4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-24-18-8-11-22(12-9-18)17-6-4-16(5-7-17)19(23)21-14-15-3-2-10-20-13-15/h2-7,10,13,18H,8-9,11-12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWWFHKADIGYTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)

![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)

![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)

![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)